molecular formula C18H22N2S B12803665 10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- CAS No. 117-65-7

10H-Phenothiazine-10-propanamine, N,N,2-trimethyl-

Cat. No.: B12803665
CAS No.: 117-65-7
M. Wt: 298.4 g/mol
InChI Key: AZAXPWHDIAOXHS-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a propanamine chain with N,N,2-trimethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- typically involves the reaction of phenothiazine with appropriate alkylating agents. One common method includes the alkylation of phenothiazine with 3-chloropropanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including antipsychotic and antiemetic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- involves its interaction with various molecular targets. In the context of its pharmacological effects, it is known to interact with dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction helps in alleviating symptoms of certain psychiatric disorders. Additionally, its anticholinergic properties contribute to its therapeutic effects by balancing cholinergic and dopaminergic activity in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

117-65-7

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

N,N-dimethyl-3-(2-methylphenothiazin-10-yl)propan-1-amine

InChI

InChI=1S/C18H22N2S/c1-14-9-10-18-16(13-14)20(12-6-11-19(2)3)15-7-4-5-8-17(15)21-18/h4-5,7-10,13H,6,11-12H2,1-3H3

InChI Key

AZAXPWHDIAOXHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C

Origin of Product

United States

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